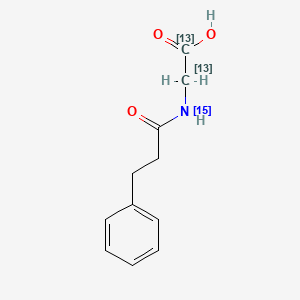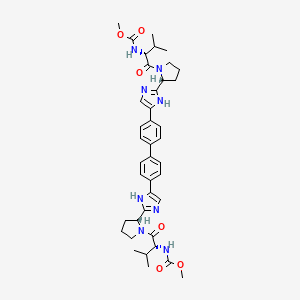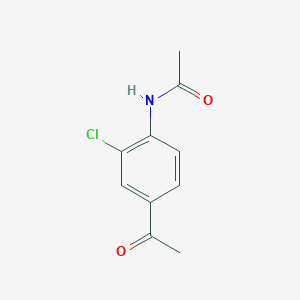
9-(2-Bromophenyl)sulfonylcarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Bromophenyl)sulfonylcarbazole is an organic compound that belongs to the class of carbazole derivatives It is characterized by the presence of a bromophenyl group attached to the sulfonyl group of the carbazole structure
Méthodes De Préparation
The synthesis of 9-(2-Bromophenyl)sulfonylcarbazole typically involves the bromination of carbazole followed by sulfonylation. One common method includes the reaction of carbazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the phenyl ring. This is followed by the introduction of the sulfonyl group using a sulfonyl chloride reagent under suitable conditions. The reaction conditions often involve the use of a base such as pyridine or triethylamine to facilitate the sulfonylation process.
Analyse Des Réactions Chimiques
9-(2-Bromophenyl)sulfonylcarbazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding sulfides.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Applications De Recherche Scientifique
9-(2-Bromophenyl)sulfonylcarbazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 9-(2-Bromophenyl)sulfonylcarbazole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function. The bromophenyl group can also participate in hydrophobic interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
9-(2-Bromophenyl)sulfonylcarbazole can be compared with other carbazole derivatives such as:
9-(2-Bromophenyl)carbazole: Similar in structure but lacks the sulfonyl group, which affects its reactivity and applications.
9-(4-Bromophenyl)carbazole:
9-(2-Chlorophenyl)sulfonylcarbazole: The chlorine atom replaces the bromine, resulting in different reactivity and possibly different biological activities.
Propriétés
Formule moléculaire |
C18H12BrNO2S |
|---|---|
Poids moléculaire |
386.3 g/mol |
Nom IUPAC |
9-(2-bromophenyl)sulfonylcarbazole |
InChI |
InChI=1S/C18H12BrNO2S/c19-15-9-3-6-12-18(15)23(21,22)20-16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12H |
Clé InChI |
VQXDQLVMYIEJOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide](/img/structure/B13844194.png)
![2-[2-(2-Amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol](/img/structure/B13844207.png)
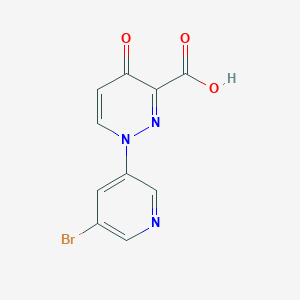
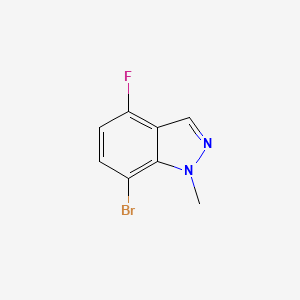
![4-(4-chloro-6-ethenyl-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13844221.png)
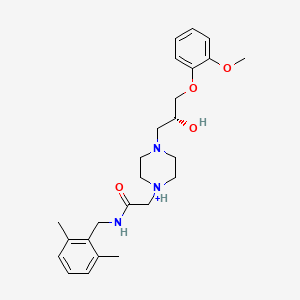
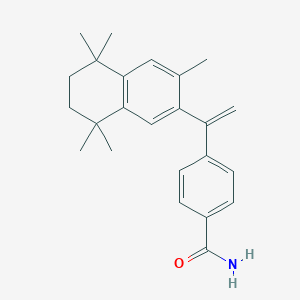
![3,3'-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)](/img/structure/B13844229.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide](/img/structure/B13844240.png)
